molecular formula C16H21N5O3S B2927415 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1797802-31-3

1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2927415
CAS No.: 1797802-31-3
M. Wt: 363.44
InChI Key: DUFHWLRADCLVAF-UHFFFAOYSA-N
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Description

1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a synthetic chemical compound featuring a pyrazole-sulfonamide core linked to a nicotinoyl-substituted piperidine moiety, designed for research applications. This molecular architecture combines a 1-methyl-1H-pyrazole-4-sulfonamide group, a scaffold recognized in medicinal chemistry research for its diverse biological activities, with a (1-nicotinoylpiperidin-4-yl)methyl group . Pyrazole-sulfonamide hybrids are investigated as potential inhibitors of various enzymatic targets, including carbonic anhydrases and cholinesterases (ChEs), which are relevant in research areas such as neurological disorders and glaucoma . The incorporation of the nicotinamide (vitamin B3) derivative fragment via a piperidine linker may suggest potential research applications in metabolic pathways or as a modulator of nicotinamide phosphoribosyltransferase (NAMPT) activity, based on the documented interest in such structures in scientific literature . The compound is provided as a research tool for in vitro biochemical and pharmacological studies. It is intended for use by qualified research professionals in a controlled laboratory setting. Handling should adhere to strict safety protocols, using appropriate personal protective equipment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-20-12-15(11-18-20)25(23,24)19-9-13-4-7-21(8-5-13)16(22)14-3-2-6-17-10-14/h2-3,6,10-13,19H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFHWLRADCLVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core This can be achieved through the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

  • Reduction: Reduction reactions can be performed on the pyrazole ring or the piperidine moiety.

  • Substitution: Substitution reactions are common, especially at the pyrazole nitrogen atoms and the piperidine nitrogen atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Sulfonic acids and sulfonyl chlorides.

  • Reduction: Reduced pyrazoles and piperidines.

  • Substitution: Substituted pyrazoles and piperidines with various functional groups.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and enzyme functions.

  • Industry: The compound's unique structure makes it suitable for use in materials science, such as in the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and related analogs:

Compound Name/ID Molecular Formula Molecular Weight Key Substituents Biological Activity (if available)
Target Compound C₁₅H₂₁N₅O₃S* ~351.4 Nicotinoylpiperidinylmethyl Not specified
Compound 13 C₂₀H₂₈N₄O₃S ~428.5 Phenoxyethylpiperidinyl Not specified
1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide C₁₁H₁₆N₆O₂S₂ 328.4 Thiadiazolylpiperidinyl Not specified
1-isopropyl-3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide C₂₀H₃₁N₅O₂S 405.6 Pyridylmethylpiperidinyl Not specified
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)piperidine-3-carboxamide C₂₁H₂₃F₃N₆O₃S 496.5 Trifluoromethylbenzyl Not specified
Quinazoline derivatives (27ah, 27ai, etc.) C₁₉H₂₂N₆O₄S (e.g., 27ah) 404.6 Quinazoline-dioxo, cyclopropyl PARP inhibitors (DNA repair enzyme targets)

*Estimated based on structural analysis.

Key Observations

Substituent Effects on Molecular Weight and Lipophilicity
  • The target compound (~351.4 Da) is lighter than analogs with bulky substituents, such as the trifluoromethylbenzyl group in (496.5 Da) or the phenoxyethylpiperidinyl group in (~428.5 Da). Lower molecular weight may improve membrane permeability but reduce binding affinity in some cases.
Heterocyclic Modifications
  • The nicotinoyl group in the target compound introduces a pyridine ring, which could facilitate π-π interactions or hydrogen bonding compared to sulfur-containing thiadiazole in .
  • Quinazoline derivatives in exhibit a fused bicyclic structure, significantly increasing rigidity and molecular weight, which may limit solubility but enhance target specificity for enzymes like PARP.

Biological Activity

1-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications supported by recent research findings.

Chemical Structure and Properties

The compound's structure features a pyrazole core with a sulfonamide group, which is known for enhancing biological activity in various drug classes. The presence of the nicotinoylpiperidine moiety suggests potential interactions with nicotinic acetylcholine receptors, which may influence its pharmacodynamics.

Antiproliferative Effects

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported the synthesis and evaluation of new pyrazole-4-sulfonamide derivatives, revealing their effectiveness against U937 cells with an IC50 value indicating moderate potency . The mechanism appears to involve the inhibition of cell proliferation without significant cytotoxic effects on normal cells.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Protein Glycation : Pyrazole derivatives are noted for their ability to inhibit protein glycation, which is implicated in diabetic complications and aging processes.
  • Antimicrobial Activity : Sulfonamides traditionally exhibit antibacterial properties. This compound's structure suggests it may retain similar activities, although specific studies are needed to confirm this.
  • Anticancer Activity : The antiproliferative effects observed suggest potential as an anticancer agent through pathways involving apoptosis and cell cycle arrest.

Case Studies

  • Anticancer Activity : In vitro studies showed that certain derivatives of pyrazole-4-sulfonamide inhibited the growth of cancer cells significantly. For example, derivatives were tested against breast cancer cell lines and showed promising results in reducing cell viability .
  • Antimicrobial Properties : Preliminary data indicate that the compound may possess antimicrobial properties, although detailed investigations are required to establish its efficacy against specific pathogens.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntiproliferativeModerate potency (IC50 values)
AntimicrobialPotential activity
Protein Glycation InhibitionNotable effects

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